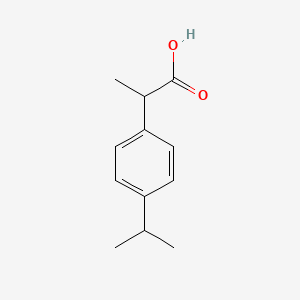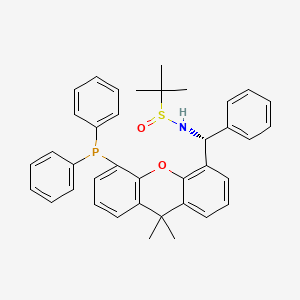
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is known for its unique taste properties, often referred to as the “delicious peptide” due to its umami flavor, which is comparable to the taste of beef soup . The peptide sequence includes lysine, glycine, aspartic acid, glutamic acid, serine, leucine, and alanine, each contributing to its overall taste profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH involves standard peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, where automated synthesizers are used to assemble the peptide chain. The process includes deprotection and purification steps to ensure the final product’s purity and quality. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired peptide from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can occur at disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds. Substitution reactions can yield peptide analogs with altered taste or biological activity .
Scientific Research Applications
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in taste perception and the interaction between amino acids and taste receptors.
Medicine: Explored for potential therapeutic applications, such as taste enhancers or modulators in food products.
Mechanism of Action
The mechanism by which H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH exerts its effects is primarily related to its interaction with taste receptors. The peptide’s umami taste is believed to result from the interaction between its basic and acidic amino acid residues, which stimulate taste receptors on the tongue. This interaction triggers a signal transduction pathway that leads to the perception of umami flavor .
Comparison with Similar Compounds
H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can be compared to other peptides with similar taste properties, such as:
Monosodium Glutamate (MSG): A well-known flavor enhancer that also provides an umami taste.
Aspartame: An artificial sweetener that, while primarily sweet, can have umami-like properties in certain contexts.
Other Peptides: Various other synthetic peptides with sequences designed to mimic or enhance umami flavor
These comparisons highlight the unique combination of amino acids in This compound
Properties
IUPAC Name |
4-[[4-carboxy-2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[1-[[1-(1-carboxyethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGRAOYMDDFOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N9O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
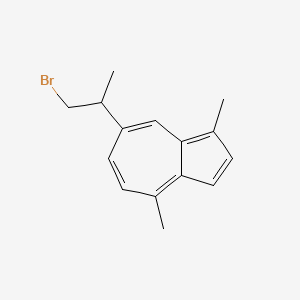

![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
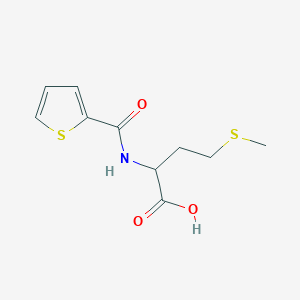

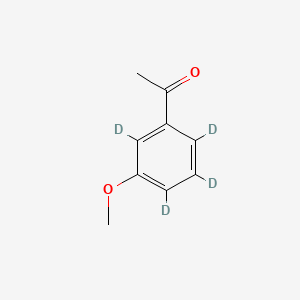
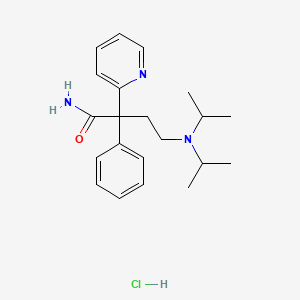
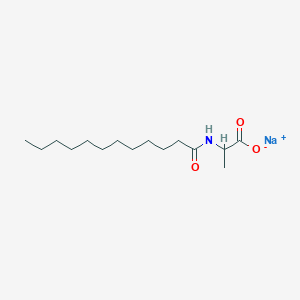
![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)

